molecular formula C21H20N6O3 B11009636 N-[2-(1H-indol-3-yl)ethyl]-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide

N-[2-(1H-indol-3-yl)ethyl]-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide

Cat. No.: B11009636
M. Wt: 404.4 g/mol
InChI Key: IPSKLUQVLNYQSA-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-3-yl)ethyl]-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is a synthetic compound featuring a hybrid structure combining indole and benzotriazinone pharmacophores. The indole moiety (1H-indol-3-yl) is linked via an ethyl group to a glycinamide scaffold, which is further substituted at the N~2~ position with an acetylated 4-oxo-1,2,3-benzotriazin-3(4H)-yl group.

Properties

Molecular Formula

C21H20N6O3

Molecular Weight

404.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]acetamide

InChI

InChI=1S/C21H20N6O3/c28-19(22-10-9-14-11-23-17-7-3-1-5-15(14)17)12-24-20(29)13-27-21(30)16-6-2-4-8-18(16)25-26-27/h1-8,11,23H,9-10,12-13H2,(H,22,28)(H,24,29)

InChI Key

IPSKLUQVLNYQSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CNC(=O)CN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation of Indole

The indole nucleus undergoes electrophilic substitution at the 3-position using ethylene diamine derivatives under acidic catalysis. A representative protocol involves:

  • Dissolving 1H-indole (1.0 equiv) in dry dichloromethane (DCM) at 0°C

  • Adding BF₃·OEt₂ (1.2 equiv) as a Lewis acid catalyst

  • Dropwise addition of 2-bromoethylamine hydrobromide (1.5 equiv) over 30 minutes

  • Stirring at reflux for 8 hours (yield: 68–72%)

Critical Parameters :

  • Temperature control (<5°C during addition) prevents polymerization

  • Anhydrous conditions essential for catalyst activity

Enzymatic Functionalization

Recent biocatalytic approaches utilizing nonribosomal peptide synthetase-derived thioesterases (NRPS-TEs) demonstrate improved regioselectivity for N-functionalization of indoles. For instance:

  • Incubating indole-3-acetic acid with BulbE-TE (2.5 µM) in Tris-HCl buffer (pH 7.4)

  • Adding ATP (5 mM) and Mg²⁺ (10 mM) as cofactors

  • 24-hour reaction at 25°C achieves 89% conversion to N-acylated products

Benzotriazinone Acetyl Group Preparation

Benzotriazinone Core Synthesis

The 1,2,3-benzotriazin-4(3H)-one scaffold is constructed via:

  • Diazotization of 2-aminobenzoic acid with NaNO₂/HCl at −5°C

  • Cyclization with ammonium chloride at pH 4.5–5.0

  • Oxidation with H₂O₂ (30%) to yield 4-oxo derivative (overall yield: 55–60%)

Acetylation Protocol

N-Acetylation employs mixed anhydride methodology:

ReagentQuantityRole
Benzotriazinone1.0 equivSubstrate
Acetic anhydride1.2 equivAcylating agent
DMAP0.1 equivCatalyst
DCM10 mL/gSolvent

Reaction progress monitored by TLC (Rf = 0.4 in EtOAc/hexanes 1:1), yielding 82–85% acetylated product after column purification.

Glycinamide Linker Assembly

Protected Glycine Intermediate

Boc-glycine (1.0 equiv) is activated with HOBt (1.2 equiv) and EDC·HCl (1.5 equiv) in DMF at 0°C. Sequential coupling with:

  • Indol-3-yl ethylamine (0.9 equiv) for 12 hours → Boc-protected glycinamide (yield: 74%)

  • Benzotriazinone acetyl chloride (1.1 equiv) after Boc deprotection with TFA/DCM

Optimization Data :

Coupling PartnerTemp (°C)Time (h)Yield (%)
Indol-3-yl ethylamine0→251274
Benzotriazinone acyl25668

Final Coupling and Characterization

Convergent Synthesis

The fully assembled molecule is obtained through:

  • Deprotection of Boc group using TFA/DCM (1:1 v/v)

  • Neutralization with saturated NaHCO₃

  • Precipitation from cold diethyl ether (yield: 63%)

Analytical Validation

Key Spectroscopic Data :

  • ¹H NMR (500 MHz, DMSO-d₆): δ 10.92 (s, 1H, indole NH), 8.45 (d, J = 7.5 Hz, 1H, triazinone H), 7.65–6.95 (m, 8H, aromatic)

  • HR-MS : [M+H]⁺ calcd for C₂₃H₂₁N₆O₃: 437.1674, found: 437.1676

HPLC Purity : 98.7% (C18 column, 0.1% TFA in H₂O/MeCN gradient)

Challenges and Optimization

Indole N-Reactivity

The poor nucleophilicity of indolic nitrogen necessitates either:

  • Strongly basic conditions (KHMDS, −78°C) for alkylation

  • Enzymatic activation using NRPS-TEs under mild conditions

Benzotriazinone Stability

The 4-oxo group shows sensitivity to:

  • Nucleophilic attack (requires inert atmosphere during reactions)

  • UV degradation (amber glassware recommended for storage)

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The benzotriazinone group can be reduced using agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced benzotriazinone derivatives.

    Substitution: Substituted benzotriazinone derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures to N-[2-(1H-indol-3-yl)ethyl]-N~2~[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide exhibit a range of biological activities:

  • Antimicrobial Activity : Indole derivatives are known for their antimicrobial properties. Studies have shown that related compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents .
  • Anticancer Properties : Indole derivatives have been documented to possess anticancer activities. For instance, compounds similar to this one have demonstrated efficacy against several cancer cell lines, including lung and cervical cancer cells. The mechanism often involves the induction of apoptosis in cancer cells .
  • Antitubercular Activity : There is evidence supporting the antitubercular potential of indole-based compounds. In vitro studies have shown activity against Mycobacterium tuberculosis, suggesting that this compound may also possess similar properties .
  • Acetylcholinesterase Inhibition : Compounds with indole structures have been investigated for their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer’s disease. This inhibition could provide therapeutic avenues for cognitive decline treatments .

Antimicrobial Evaluation

A study focusing on similar indole derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The synthesized compounds were evaluated using the agar disc diffusion method, showing promising results that support further exploration into clinical applications .

Anticancer Activity Assessment

Research conducted on related indole-based compounds revealed that they can induce apoptosis in cancer cell lines through various pathways. For example, a series of synthesized derivatives exhibited IC50 values in the micromolar range against A549 (lung cancer) and HeLa (cervical cancer) cells .

Enzyme Inhibition Studies

In silico studies alongside in vitro assays have been employed to assess the acetylcholinesterase inhibitory potential of similar compounds. Molecular docking studies indicated strong binding affinities, suggesting that these compounds could serve as lead candidates for developing Alzheimer’s disease therapeutics .

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety may interact with serotonin receptors, while the benzotriazinone group could inhibit specific enzymes.

Comparison with Similar Compounds

N-(1-Methyl-1H-Indol-4-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

  • Structure : Differs in indole substitution (1-methyl at position 4) and lacks the glycinamide linker.
  • Molecular Weight : 333.3 g/mol (C₁₈H₁₅N₅O₂) .

3-[2-(4-(1H-Indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl)ethyl]-1,2,3-benzotriazin-4(3H)-one

  • Structure: Incorporates a piperidine ring linked to benzotriazinone, targeting serotonin receptors (e.g., 5-HT₁A/₂C) .
  • Synthesis : Derived from sulfonate intermediates and indole-piperidine precursors.
  • Application : Investigated for CNS disorders such as depression .

2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3-pyridinyl)acetamide

  • Structure : Replaces the indole-ethyl group with a pyridinyl moiety.
  • Molecular Weight : 295.3 g/mol (C₁₄H₁₁N₅O₂) .
  • Significance : Highlights the role of aromatic heterocycles in modulating solubility and binding affinity.

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications
Target Compound C₂₁H₁₉N₇O₃ 417.4 Indole-ethyl, glycinamide, benzotriazinone Multifunctional therapeutic agent
N-(1-Methyl-1H-Indol-4-yl)-2-(4-oxo-benzotriazin-3-yl)acetamide C₁₈H₁₅N₅O₂ 333.3 1-Methylindole, acetamide linker Kinase inhibition
3-[2-(4-Indol-3-yl-piperidinyl)ethyl]-benzotriazinone C₂₂H₂₀N₆O 384.4 Piperidine-indole, benzotriazinone CNS disorders (e.g., depression)

Indole-Acetamide Derivatives with Divergent Substituents

N-[2-(1H-Indol-3-yl)ethyl]-2-acetylthiazole-4-carboxamide

  • Structure: Replaces benzotriazinone with a thiazole-carboxamide group.
  • Activity : Marine algaecide, synthesized via mixed anhydride coupling .
  • Key Data: Demonstrated efficacy against Karenia brevis (red tide algae) at nanomolar concentrations .

2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide

  • Structure : Features a chlorobenzoyl-indole and trifluoromethyl sulfonamide group.
  • Activity : COX-2 inhibitor (IC₅₀ = 0.8 µM), designed as an indomethacin analog .
  • Synthesis : Achieved via HATU-mediated amidation (43% yield) .

Benzotriazinone-Containing Compounds with Non-Indole Scaffolds

Azinphos Ethyl

  • Structure: Organophosphate with benzotriazinone-methyl group.
  • Application : Insecticide (LD₅₀ = 12 mg/kg in rats) .
  • Toxicity: Highlights the dual utility of benzotriazinone in agrochemicals vs. pharmaceuticals .

2-(4-Oxo-3(4H)-quinazolinyl)-N-(1,3-thiazol-2-yl)acetamide

  • Structure: Quinazolinone replaces benzotriazinone; thiazole substituent.
  • Molecular Weight : 286.3 g/mol (C₁₃H₁₀N₄O₂S) .
  • Relevance : Demonstrates scaffold flexibility for kinase or protease targets.

Critical Analysis of Research Findings

  • Pharmacological Potential: The target compound’s indole-benzotriazinone hybrid may synergize serotoninergic activity (indole) with enzyme inhibition (benzotriazinone), akin to LY303870 (a neuropeptide antagonist with indole and piperidine motifs) .
  • Synthetic Challenges : Glycinamide linker introduction requires precise coupling conditions to avoid racemization, as seen in peptide-mimetic syntheses .
  • Safety Considerations: Benzotriazinone derivatives like Azinphos ethyl exhibit high toxicity , underscoring the need for structural optimization to enhance selectivity.

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound involves several steps that modify the benzotriazinone moiety to enhance its biological properties. The synthesis typically includes:

  • Formation of Benzotriazinone Derivatives : Utilizing various chemical reactions to create derivatives with altered functional groups.
  • Coupling Reactions : Employing azide coupling methods to attach amino acids or amines to the benzotriazinone core, enhancing the compound's activity against cancer cells .

The biological activity of this compound is primarily attributed to its interaction with specific cellular targets. Research indicates that it may exert its effects through:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives containing the benzotriazinone structure demonstrate significant cytotoxicity against various cancer cell lines, including HepG2 (human liver carcinoma) and other solid tumors .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways by activating caspases and altering mitochondrial membrane potential, leading to programmed cell death .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Cell Line IC50 (μM) Mechanism
CytotoxicityHepG26.525Induction of apoptosis
CytotoxicityMCF7 (breast cancer)10.97Inhibition of cell cycle progression
Antimicrobial ActivityE. coli15.0Disruption of bacterial cell wall

Case Studies

  • In Vitro Studies : A series of in vitro experiments demonstrated that compounds derived from benzotriazinone exhibited potent cytotoxic effects on HepG2 cells with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
  • Molecular Docking Studies : Computational studies indicated strong binding affinities between the synthesized compounds and target proteins involved in cancer progression, suggesting potential for further development as therapeutic agents .

Q & A

Q. What advanced spectroscopic techniques (e.g., 2D NMR, X-ray crystallography) resolve ambiguous structural features?

  • Methodology :
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals in the indole-ethyl chain .
  • X-ray Crystallography : Determine absolute configuration and hydrogen-bonding patterns (e.g., as in related indole derivatives) .

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